3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contain the 1,3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Structure-Activity Relationships and Molecular Studies
Research into arylpiperazinylalkyl purine diones and triones has revealed a range of activities at serotoninergic and dopaminergic receptors, highlighting the potential of compounds with a purine-2,4-dione nucleus for pharmaceutical applications. These compounds exhibit a broad spectrum of receptor activities, with some displaying potent ligand properties for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors. Molecular docking studies suggest that substituents at specific positions can significantly affect receptor affinity and selectivity, providing a foundation for the development of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
Synthesis and Pharmacological Evaluation
The synthesis and evaluation of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione derivatives have revealed promising results for compounds exhibiting potent 5-HT1A receptor ligand properties. Preliminary pharmacological studies indicate the potential of these compounds as anxiolytic and antidepressant agents, suggesting a pathway for future research into tricyclic derivatives of theophylline for therapeutic applications (Zagórska et al., 2009).
Receptor Affinity and Enzymatic Activity
Investigations into octahydro- and dihydro-isoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines have provided insights into the structural features responsible for activity at serotonin and dopamine receptors, as well as inhibitory potencies for certain phosphodiesterases. These findings underscore the potential of such compounds for further modification and mechanistic study, aiming at the development of hybrid ligands with therapeutic applications (Zagórska et al., 2016).
Novel Synthesis Methods
The development of novel synthesis methods for imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, interesting for their isosteric properties to purine, has been reported. This approach enables the creation of a broad range of substituted derivatives, further enriching the chemical toolkit available for the exploration of purine analogs in pharmaceutical research (Heim-Riether & Healy, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,7-dimethyl-6-(2-methylpropyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-6-7-19-14(22)12-13(18(5)16(19)23)17-15-20(8-10(2)3)11(4)9-21(12)15/h6,9-10H,1,7-8H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPNEYOWHFTQKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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